(3,4-Dichlorophenyl)hydrazine
Overview
Description
“(3,4-Dichlorophenyl)hydrazine” is a chemical compound with the molecular formula C6H6Cl2N2 . It is used to prepare ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate .
Synthesis Analysis
The synthesis of “(3,4-Dichlorophenyl)hydrazine” involves the reaction of α,β-ethylenic ketones with hydrazine derivatives to form pyrazolines. After the removal of the leaving group, the desired pyrazoles are obtained .Molecular Structure Analysis
The molecular structure of “(3,4-Dichlorophenyl)hydrazine” is characterized by a molecular weight of 177.03 g/mol and a monoisotopic mass of 175.990799 Da . The compound has a complexity of 110 and a topological polar surface area of 38 Ų .Chemical Reactions Analysis
Hydrazine reacts with a carbonyl to form a hydrazone using a mechanism similar to that of an imine formation. The weakly acidic N-H bond is deprotonated to form the hydrazone anion. The hydrazone anion has a resonance structure that places a double bond between the nitrogens and a negative charge on carbon .Physical And Chemical Properties Analysis
“(3,4-Dichlorophenyl)hydrazine” has a density of 1.5±0.1 g/cm³, a boiling point of 288.3±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a flash point of 128.2±24.6 °C .Scientific Research Applications
Application in Synthesis of Heterocyclic Compounds
(3,4-Dichlorophenyl)hydrazine has been used in the synthesis of new heterocyclic compounds with potential biological activity. A study demonstrated its use in preparing pyridazinone derivatives which exhibited antimicrobial and antifungal activities (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).
Reactivity in Photosynthesis
This chemical has shown reactivity in photosynthesis, particularly as an electron donor to the oxidizing side of Photosystem II. It supports light-dependent electron flow in chloroplasts and can restore fluorescence yield of chlorophyll (Heath, 1971).
Use in Detection of Hydrazine
(3,4-Dichlorophenyl)hydrazine has been involved in the development of sensors for detecting hydrazine, a chemical compound with applications in environmental monitoring and bio-imaging in living cells. These sensors are capable of ultrafast and ultrasensitive detection of hydrazine in aqueous solutions (Guo et al., 2020).
Role in Oxidation Processes
Research has also shown its role in oxidation processes, such as supporting rapid oxygen uptake in illuminated chloroplasts, which is inhibited by certain urea derivatives (Mantai & Hind, 1971).
Development of Water Pollutant Sensors
The compound is instrumental in developing sensors for major water pollutants like hydrazine and 4-chlorophenol. These sensors have shown effectiveness in resolving overlapping oxidation signals for these compounds in aqueous solutions (Tahernejad-Javazmi et al., 2018).
Fluorescent Polymer Applications
In the field of materials science, (3,4-Dichlorophenyl)hydrazine has been used in the synthesis of fluorescent polymers for the detection of hydrazine vapor, employing a “turn-on” fluorescence detection method (Thomas & Swager, 2006).
Electrochemical Synthesis
It has also been explored in the electrochemical synthesis of hydrazine, evaluating different strategies for oxidative homocoupling of an ammonia surrogate. This research is significant for industrial chemical and fuel applications (Wang et al., 2020).
Spectrophotometric Determination
Spectrophotometric methods involving (3,4-Dichlorophenyl)hydrazine have been developed for the determination of hydrazine in various samples, including environmental water samples (George, Nagaraja, & Balasubramanian, 2008).
Synthesis of Pharmaceuticals
In pharmaceutical research, it has been used in synthesizing various compounds with potential medicinal properties, including antidepressants and antifungal agents (Braun et al., 1977; Palaska et al., 2001).
Development of Fluorescent Sensors
Finally, fluorescent sensors involving (3,4-Dichlorophenyl)hydrazine have been developed for detecting hydrazine in environmental and biological systems, crucial for monitoring its toxic impact (Zhang et al., 2020).
Safety And Hazards
“(3,4-Dichlorophenyl)hydrazine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
properties
IUPAC Name |
(3,4-dichlorophenyl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-5-2-1-4(10-9)3-6(5)8/h1-3,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJSQPNVQRHZDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80156978 | |
Record name | (3,4-Dichlorophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80156978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dichlorophenyl)hydrazine | |
CAS RN |
13124-18-0 | |
Record name | (3,4-Dichlorophenyl)hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13124-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Dichlorophenyl)hydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013124180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3,4-Dichlorophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80156978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,4-dichlorophenyl)hydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.764 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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